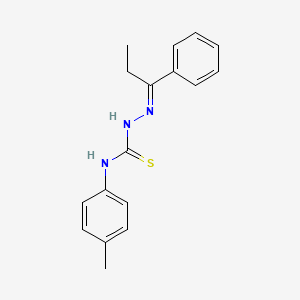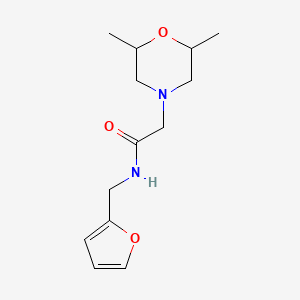
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone, also known as PPT, is a chemical compound that has been widely studied for its potential applications in scientific research. PPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biological activities, including antiviral, antitumor, and antifungal effects.
Mechanism of Action
The exact mechanism of action of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV. This compound has also been shown to induce the expression of pro-apoptotic proteins and suppress the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiviral, antitumor, and antifungal activities, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone is its broad-spectrum antiviral activity. This compound has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. This compound is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the use of this compound as a tool for studying the mechanisms of viral replication and cancer cell growth. Finally, this compound may have potential applications in the development of new antiviral, antitumor, and antifungal agents.
Synthesis Methods
The synthesis of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone involves the reaction of 1-phenyl-1-propanone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with 4-methylbenzaldehyde to form this compound. The reaction scheme is shown below:
Scientific Research Applications
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of antiviral agents. This compound has been shown to exhibit potent antiviral activity against a number of viruses, including HIV, influenza, and herpes simplex virus.
In addition to its antiviral activity, this compound has also been shown to have antitumor and antifungal effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have potent antifungal activity against a number of fungal species.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-phenylpropylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-3-16(14-7-5-4-6-8-14)19-20-17(21)18-15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H2,18,20,21)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYTYMSYSSSDND-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)NC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)NC1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)


![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)

![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)

![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)